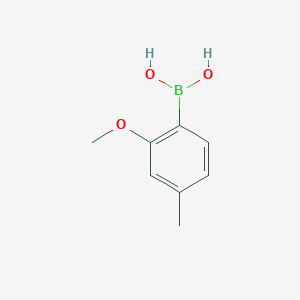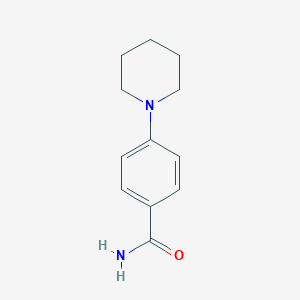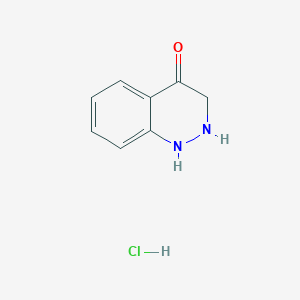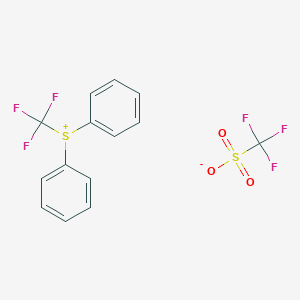
Diphenyl(trifluoromethyl)sulfoniumtrifluoromethanesulfonate
Übersicht
Beschreibung
Diphenyl(trifluoromethyl)sulfonium trifluoromethanesulfonate is a chemical compound with the molecular formula C14H10F6O3S2 . It has an average mass of 404.348 Da and a monoisotopic mass of 403.997559 Da . It is used as a raw material for organic synthesis .
Synthesis Analysis
Diphenyl(trifluoromethyl)sulfonium trifluoromethanesulfonate is synthesized using phenyl trifluoromethyl sulfoxide as a raw material by chemical reaction .
Molecular Structure Analysis
The InChI code for Diphenyl(trifluoromethyl)sulfonium trifluoromethanesulfonate is 1S/C13H10F3S.CHF3O3S/c14-13(15,16)17(11-7-3-1-4-8-11)12-9-5-2-6-10-12;2-1(3,4)8(5,6)7/h1-10H;(H,5,6,7)/q+1;/p-1 .
Physical And Chemical Properties Analysis
Diphenyl(trifluoromethyl)sulfonium trifluoromethanesulfonate is a solid at room temperature . It should be stored at a temperature between 2-8°C .
Wissenschaftliche Forschungsanwendungen
Generation of Trifluoromethylcarbene
Trifluoromethylcarbene (:CHCF3) is conveniently generated from diphenyl(trifluoromethyl)sulfonium triflate, applied in Fe-catalyzed cyclopropanation of olefins. This process yields trifluoromethylated cyclopropanes with high efficiency, showcasing the compound's role in introducing trifluoromethyl groups into organic frameworks (Duan et al., 2016).
Synthesis of Trifluoromethylsilanes
The compound facilitates magnesium metal-mediated reductive trifluoromethylation of chlorosilanes, using trifluoromethyl sulfides, sulfoxides, and sulfones. This innovative method underscores its potential in synthesizing trifluoromethylsilanes from environmentally benign trifluoromethane, catalytic in diphenyl disulfide (Prakash et al., 2003).
Cyclopropanation and Ring Transformation
(E)-Diphenyl-β-(trifluoromethyl)vinylsulfonium triflate, derived from diphenyl(trifluoromethyl)sulfonium trifluoromethanesulfonate, undergoes alkylation with methylene compounds to produce trifluoromethylated cyclopropane derivatives. These derivatives are further transformed into trifluoromethylated dihydroaminothiophenes and aminothiophenes, demonstrating the compound's utility in complex molecular transformations (Kasai et al., 2012).
Biaryl Coupling Reactions
A sulfonium salt derived from diphenyl sulfoxide and trifluoromethanesulfonic anhydride has been developed for intermolecular biaryl coupling of phenol derivatives. This method facilitates rapid, one-pot reactions without leaving traces of the sulfonium moiety, extending its application to tri-substituted phenyl ethers (Higuchi et al., 2018).
Diastereoselective Synthesis
Diphenyl(trifluoromethyl)sulfonium triflate acts as an efficient ylide reagent in the Johnson-Corey-Chaykovsky reaction, yielding trifluoromethyl epoxides, cyclopropanes, and aziridines with notable diastereoselectivity. This highlights its role in synthesizing stereochemically complex fluorinated compounds (Duan et al., 2015).
Safety And Hazards
Diphenyl(trifluoromethyl)sulfonium trifluoromethanesulfonate is harmful if swallowed . It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P338+P351) .
Eigenschaften
IUPAC Name |
diphenyl(trifluoromethyl)sulfanium;trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3S.CHF3O3S/c14-13(15,16)17(11-7-3-1-4-8-11)12-9-5-2-6-10-12;2-1(3,4)8(5,6)7/h1-10H;(H,5,6,7)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHEBUXDOUNWVNZ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F6O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60593403 | |
| Record name | Diphenyl(trifluoromethyl)sulfanium trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60593403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diphenyl(trifluoromethyl)sulfonium trifluoromethanesulfonate | |
CAS RN |
147531-11-1 | |
| Record name | Diphenyl(trifluoromethyl)sulfanium trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60593403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 147531-11-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



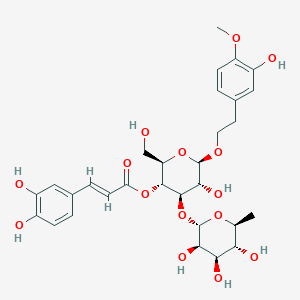
![Dimethylsilyloxy-[[dimethyl(trimethylsilyloxy)silyl]oxy-dimethylsilyl]oxy-dimethylsilane](/img/structure/B173840.png)
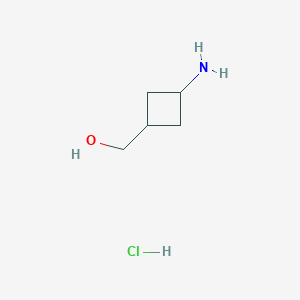
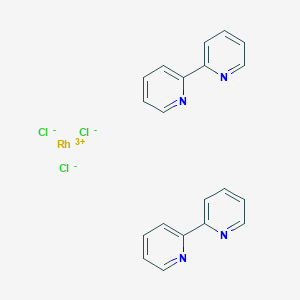



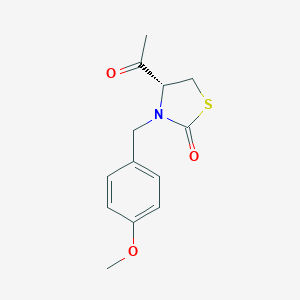
![Glycine, N-[(1,1-dimethylethoxy)carbonyl]-, 1-methylethyl ester (9CI)](/img/structure/B173865.png)
